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Compound of Interest

Compound Name: 4-(2-Aminopropyl)phenol

Cat. No.: B073377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(2-Aminopropyl)phenol, also known by synonyms such as para-hydroxyamphetamine (p-

OHA), norpholedrine, and α-methyltyramine, is a psychoactive compound belonging to the

phenethylamine and amphetamine chemical classes.[1][2][3][4] It is a major metabolite of

amphetamine and has been investigated for its sympathomimetic properties.[1][5] These

application notes provide a comprehensive guide to the use of 4-(2-aminopropyl)phenol in
neurochemical research, detailing its mechanism of action, relevant quantitative data, and

protocols for key experimental procedures.

Physicochemical Properties
Property Value

IUPAC Name 4-(2-aminopropyl)phenol[1]

Synonyms
p-Hydroxyamphetamine, Norpholedrine, α-

Methyltyramine[1][3][4]

CAS Number 103-86-6[1]

Molecular Formula C₉H₁₃NO[1]

Molecular Weight 151.21 g/mol [1]
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Mechanism of Action
4-(2-Aminopropyl)phenol is an indirect-acting sympathomimetic agent with a multi-faceted

mechanism of action primarily involving the modulation of monoaminergic systems.[1]

Norepinephrine Release: Its most well-documented effect is the release of norepinephrine

from adrenergic nerve terminals, which underlies its sympathomimetic effects, such as

increasing blood pressure.[1][2]

Dopamine System Modulation: It also affects the dopaminergic system, acting as a

dopamine uptake inhibitor.[6]

Serotonin System Interaction: 4-(2-Aminopropyl)phenol is also known to be a serotonin

releasing agent.[1]

TAAR1 Agonism: It is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-

protein coupled receptor that can modulate the activity of monoamine transporters.[1][6]

Quantitative Data
Direct and comprehensive quantitative data for 4-(2-aminopropyl)phenol across a wide range

of neurochemical targets is limited in publicly available literature. The following tables

summarize the available data and provide comparative values for its parent compound,

amphetamine, to offer a contextual understanding of its likely pharmacological profile.

Table 1: Functional Potency (EC₅₀) at TAAR1

Compound Receptor Species EC₅₀ (µM)

(R)-(-)-p-Hydroxyamphetamine rat TAAR1 2.8 ± 0.4[4]

Table 2: Comparative Potency (IC₅₀/Kᵢ) at Monoamine Transporters

While specific values for 4-(2-aminopropyl)phenol are not readily available, the data for

amphetamine suggests a preference for the norepinephrine transporter (NET) over the

dopamine transporter (DAT), with significantly lower potency at the serotonin transporter

(SERT). It is plausible that 4-(2-aminopropyl)phenol exhibits a similar profile.
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Compound Transporter IC₅₀/Kᵢ (nM)

Amphetamine NET ~39-100

DAT ~34-600

SERT ~3800-40,000

Milnacipran (Reference) NET 100[7]

SERT 203[7]

DAT >100,000[7]

GBR 13069 (Reference) DAT 40[8]

NET 800[8]

Note: The wide range of reported values for amphetamine reflects inter-study variability.

Signaling Pathways
As a TAAR1 agonist, 4-(2-aminopropyl)phenol primarily activates the Gαs protein, leading to

the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP

(cAMP). This initiates a downstream signaling cascade involving Protein Kinase A (PKA) and

the phosphorylation of various cellular substrates.
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Caption: TAAR1 Signaling Pathway.

The primary mechanism of 4-(2-aminopropyl)phenol as an indirect sympathomimetic involves

the release of norepinephrine from presynaptic nerve terminals. This is thought to occur

through a process of reverse transport via the norepinephrine transporter (NET).
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Click to download full resolution via product page

Caption: Norepinephrine Release Mechanism.

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are

generalized and may require optimization for specific experimental conditions.

Protocol 1: Radioligand Binding Assay for Receptor
Affinity (Ki)
This assay determines the binding affinity of 4-(2-aminopropyl)phenol for a specific receptor

by measuring its ability to displace a radiolabeled ligand.[6]

Materials:

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the

receptor of interest (e.g., TAAR1, DAT, NET, SERT, or adrenergic/serotonergic receptor

subtypes).

Radioligand: A specific high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-p-

tyramine for TAAR1).

Binding Buffer: Appropriate buffer for the specific receptor assay (e.g., 50 mM Tris-HCl, 5

mM MgCl₂, pH 7.4).

Test Compound: 4-(2-Aminopropyl)phenol.

Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target

receptor.

96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Workflow:
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Caption: Radioligand Binding Assay Workflow.
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Procedure:

Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the

membrane fraction by centrifugation.

Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the

radioligand, and varying concentrations of 4-(2-aminopropyl)phenol. Include wells for total

binding (no competitor) and non-specific binding (saturating concentration of unlabeled

ligand).

Incubation: Add the membrane preparation to initiate the binding reaction and incubate at an

appropriate temperature and duration to reach equilibrium.

Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters to

separate bound from free radioligand.

Washing: Quickly wash the filters with ice-cold wash buffer.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Calculate the specific binding and plot it against the concentration of 4-(2-
aminopropyl)phenol to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the

Cheng-Prusoff equation.[9]

Protocol 2: cAMP Functional Assay for TAAR1 Agonism
(EC₅₀)
This assay measures the ability of 4-(2-aminopropyl)phenol to stimulate the production of

cAMP in cells expressing TAAR1.[6]

Materials:

Cell Line: HEK293 cells stably or transiently expressing the TAAR1 receptor.

Assay Buffer: Typically a buffer like HBSS or PBS supplemented with a phosphodiesterase

inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Test Compound: 4-(2-Aminopropyl)phenol.

Reference Agonist: A known full agonist for TAAR1 (e.g., β-phenylethylamine).

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF,

ELISA, or luminescence-based).

96- or 384-well microplates and a compatible plate reader.

Procedure:

Cell Culture: Culture the TAAR1-expressing cells in appropriate media and seed them into

microplates.

Compound Treatment: Treat the cells with varying concentrations of 4-(2-
aminopropyl)phenol or the reference agonist.

Incubation: Incubate the plate for a specified time at 37°C to allow for cAMP production.

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration

according to the instructions of the chosen detection kit.

Data Analysis: Plot the cAMP levels against the log concentration of 4-(2-
aminopropyl)phenol to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ

values.[6]

Protocol 3: In Vivo Microdialysis for Norepinephrine
Release
This protocol allows for the in vivo monitoring of extracellular norepinephrine levels in a specific

brain region of a freely moving animal following the administration of 4-(2-
aminopropyl)phenol.[10]

Materials:

Animal Model: Typically rats or mice.

Stereotaxic Apparatus: For precise surgical implantation of the guide cannula.
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Microdialysis Probe and Guide Cannula.

Microinfusion Pump and Fraction Collector.

Artificial Cerebrospinal Fluid (aCSF): To perfuse the microdialysis probe.

Test Compound: 4-(2-Aminopropyl)phenol for systemic or local administration.

HPLC with Electrochemical Detection (HPLC-ECD): For the quantification of norepinephrine

in the dialysate samples.

Procedure:

Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the target

brain region (e.g., prefrontal cortex or nucleus accumbens) using a stereotaxic apparatus.

[10] Allow the animal to recover.

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe

through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant flow

rate.[10]

Baseline Collection: After a stabilization period, collect several baseline dialysate samples.

Drug Administration: Administer 4-(2-aminopropyl)phenol either systemically (e.g.,

intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

Sample Collection: Continue collecting dialysate samples at regular intervals post-drug

administration.

Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using

HPLC-ECD.

Data Analysis: Express the norepinephrine levels as a percentage of the baseline and plot

over time to observe the effect of 4-(2-aminopropyl)phenol on norepinephrine release.

Analytical Methods
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The detection and quantification of 4-(2-aminopropyl)phenol in biological samples such as

urine or hair are crucial for pharmacokinetic and toxicological studies. Common analytical

techniques include:

High-Performance Liquid Chromatography (HPLC): Often coupled with derivatization to

enhance detection. One method involves derivatization with dabsyl chloride followed by

reversed-phase HPLC with detection in the visible region.

Gas Chromatography-Mass Spectrometry (GC-MS): A selective and reproducible method for

the simultaneous determination of amphetamine and its metabolites, including 4-

hydroxyamphetamine, in urine.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and

specific method that often does not require derivatization, allowing for direct injection of

samples like urine.[1]

Conclusion
4-(2-Aminopropyl)phenol is a valuable research tool for investigating the neurochemistry of

the monoaminergic system. Its actions as a norepinephrine releaser, dopamine uptake

inhibitor, serotonin releaser, and TAAR1 agonist make it a compound of interest for studying the

complex interplay of these neurotransmitter systems. The protocols and data presented in

these application notes provide a foundation for researchers to further explore the

pharmacological profile of this compound and its potential applications in neuroscience and

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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